N-(3-chloro-4-methylphenyl)-4-[3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propylamino]-3-nitrobenzamide
Overview
Description
N-(3-chloro-4-methylphenyl)-4-[3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propylamino]-3-nitrobenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a chlorinated phenyl group, a nitrobenzamide moiety, and a hexahydroisoindole ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-4-[3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propylamino]-3-nitrobenzamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Chlorination: The chlorination of the phenyl ring is carried out using chlorine gas or a chlorinating agent such as thionyl chloride.
Amidation: The formation of the amide bond is achieved by reacting the chlorinated nitrobenzene with an appropriate amine under suitable conditions.
Cyclization: The hexahydroisoindole ring system is formed through a cyclization reaction, often involving a condensation step with a suitable dicarboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of catalysts, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-4-[3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propylamino]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-4-[3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propylamino]-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-4-[3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propylamino]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
N-(3-chloro-4-methylphenyl)-4-[3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propylamino]-3-nitrobenzamide can be compared with other similar compounds, such as:
This compound: Similar in structure but with different substituents.
This compound: Differing in the position of the nitro group.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-[3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propylamino]-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN4O5/c1-15-7-9-17(14-20(15)26)28-23(31)16-8-10-21(22(13-16)30(34)35)27-11-4-12-29-24(32)18-5-2-3-6-19(18)25(29)33/h2-3,7-10,13-14,18-19,27H,4-6,11-12H2,1H3,(H,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPISOCKPUUWHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)NCCCN3C(=O)C4CC=CCC4C3=O)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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